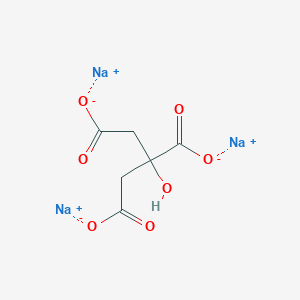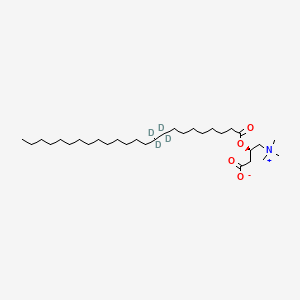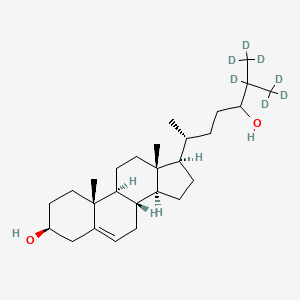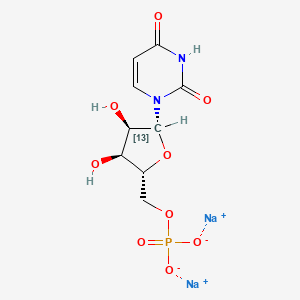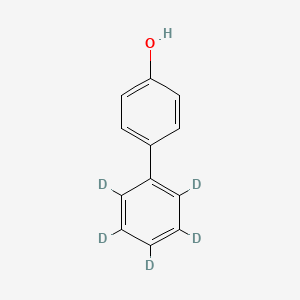
4-Hydroxy biphenyl-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy biphenyl-d5 is a deuterium-labeled derivative of [1,1’-Biphenyl]-4-ol. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C12H5D5O, and it has a molecular weight of 175.24 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
The synthesis of 4-Hydroxy biphenyl-d5 involves the incorporation of deuterium into the biphenyl structure. One common method is the deuteration of [1,1’-Biphenyl]-4-ol using deuterium oxide (D2O) in the presence of a catalyst. This process ensures the replacement of hydrogen atoms with deuterium .
Industrial production methods for deuterium-labeled compounds typically involve the use of deuterated solvents and reagents. For instance, the preparation of 4,4’-dihydroxybiphenyl can be achieved by decomposing 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent . This method minimizes the formation of byproducts and allows for easy purification of the intended product.
Analyse Des Réactions Chimiques
4-Hydroxy biphenyl-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
Applications De Recherche Scientifique
4-Hydroxy biphenyl-d5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Pharmacokinetic Studies: Deuterium labeling is used to study the pharmacokinetics and metabolic profiles of drugs.
Organic Synthesis: Biphenyl derivatives are used as intermediates in the synthesis of various drugs, agricultural products, and fluorescent layers in organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 4-Hydroxy biphenyl-d5 is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can influence the pharmacokinetics and metabolic profiles of drugs by altering the rate of metabolic reactions. This can lead to changes in drug absorption, distribution, metabolism, and excretion .
Comparaison Avec Des Composés Similaires
4-Hydroxy biphenyl-d5 can be compared to other deuterium-labeled biphenyl derivatives, such as 4’-hydroxy-[1,1’-biphenyl]-4-carbohydrazide. These compounds share similar structural features but differ in their specific applications and biological activities . For example, 4’-hydroxy-[1,1’-biphenyl]-4-carbohydrazide derivatives have been investigated for their potential as EGFR tyrosine kinase allosteric site inhibitors .
Propriétés
Formule moléculaire |
C12H10O |
|---|---|
Poids moléculaire |
175.24 g/mol |
Nom IUPAC |
4-(2,3,4,5,6-pentadeuteriophenyl)phenol |
InChI |
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1D,2D,3D,4D,5D |
Clé InChI |
YXVFYQXJAXKLAK-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



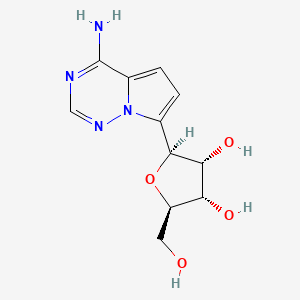
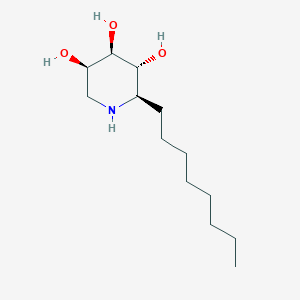
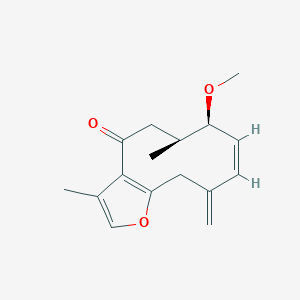
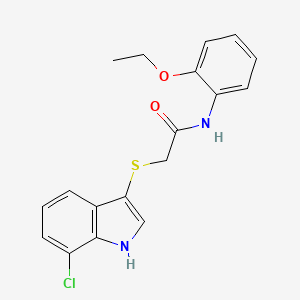
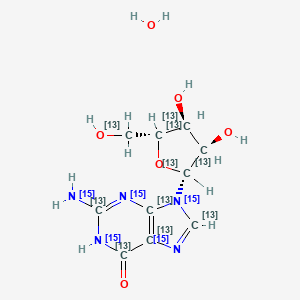
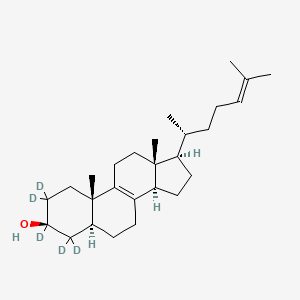
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)

![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
